molecular formula C35H45N7O8S B8817177 Dabigatran Etexilate Mesylate

Dabigatran Etexilate Mesylate

Numéro de catalogue: B8817177
Poids moléculaire: 723.8 g/mol
Clé InChI: XETBXHPXHHOLOE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse du dabigatran etexilate mesylate implique plusieurs étapes. Une méthode consiste en la condensation de la 4-aminobenzamidine ou de son sel avec le chloroformiate d'hexyle pour obtenir le N-n-hexyl-4-aminobenzamidine-carbamate. Cet intermédiaire est ensuite réagi avec R1CH2COOH pour produire l'acide 2-(4-(N’-(n-hexyl formate)amidino)aniline)acétique . Une autre méthode implique l'utilisation d'un nouveau synthon, le carbonate de N-hexyl-4-nitrophényle, qui simplifie le processus et réduit les impuretés .

Méthodes de production industrielle : La production industrielle du this compound se concentre sur l'optimisation du rendement et de la pureté. Le processus implique la préparation d'intermédiaires cristallins qui sont ensuite convertis en produit final par des conditions réactionnelles contrôlées . L'utilisation d'intermédiaires cristallins garantit la constance et la qualité de la production à grande échelle .

Analyse Des Réactions Chimiques

Key Synthetic Pathways

The synthesis of DEM involves three critical stages: (1) Pinner reaction for amidine formation, (2) nucleophilic substitution with active esters, and (3) mesylate salt formation.

Pinner Reaction for Amidine Intermediate

The Pinner reaction converts 4-methylamino-3-nitrobenzoic acid (I ) into amidine 8 using ammonium chloride and ethanol under reflux. Optimization via Design of Experiment (DoE) achieved a 97% yield by controlling:

  • Temperature: 75–80°C

  • Reaction time: 12–14 hours

  • Ammonium chloride ratio: 1.5 equivalents .

Nucleophilic Substitution with Active Esters

Amidine 8 reacts with n-hexyl-4-nitrophenyl carbonate (32 ), a novel synthon, to form dabigatran base (9 ). This step replaces traditional n-hexyl chloroformate, eliminating impurities 20–27 (Table 1) .

ReagentYield (%)Key Advantage
n-Hexyl chloroformate58Generates impurities 20–27
Synthon 32 95Reduces impurities to undetectable levels

Mesylate Salt Formation

Dabigatran base (9 ) is treated with methanesulfonic acid in acetone, yielding DEM with 95% purity and <0.1% residual impurities .

Critical Process Parameters (CPPs)

  • Pinner Reaction:

    • Ammonia concentration: 8–10% w/w

    • Stirring rate: 200–250 RPM .

  • Nucleophilic Substitution:

    • Solvent: Dichloromethane

    • Temperature: 25–30°C .

Impurity Profile

Traditional methods using n-hexyl chloroformate generate 8 major impurities (20–27 ), while the improved synthon 32 reduces these to non-detectable levels .

Impurity IDSourceControl Strategy
20–27 n-Hexyl chloroformate byproductsUse of synthon 32
28–29 Pinner reaction side-productsDoE optimization
F Oxidative degradationAntioxidant additives

Hydrolysis of Ester Groups

DEM contains two ester groups (ethyl and etexilate) prone to hydrolysis:

  • Acidic conditions (pH <3): Rapid hydrolysis to dabigatran .

  • Neutral/basic conditions: Stable but insoluble .

Oxidative Degradation

Exposure to light or oxygen forms Impurity F (oxidative byproduct). Stabilized via inert atmosphere handling .

Polymorphism and Solid-State Characteristics

DEM exists in two anhydrous polymorphic forms (I and II ):

  • Form I: Dominant (>95%), synthesized via acetone recrystallization .

  • Form II: Minor (<5%), no interconversion in solid state .

PropertyForm IForm II
XRPD Peaks 12.5°, 16.2°14.8°, 18.3°
Thermal Stability 180°C175°C

Applications De Recherche Scientifique

Pharmacological Profile

Dabigatran etexilate is a prodrug that is converted into its active form, dabigatran, in the body. It works by directly inhibiting thrombin, a key enzyme in the coagulation cascade, thereby preventing the conversion of fibrinogen to fibrin and impairing blood clot formation .

Key Indications:

  • Non-valvular Atrial Fibrillation: Reduces the risk of stroke and systemic embolism .
  • Venous Thromboembolism (VTE): Treatment and prevention of deep vein thrombosis (DVT) and pulmonary embolism (PE) in adults and pediatric patients .
  • Surgical Prophylaxis: Prevents DVT and PE in patients undergoing hip replacement surgery .

Clinical Applications

Dabigatran etexilate has been extensively studied for its effectiveness in various clinical settings:

  • Atrial Fibrillation: A significant body of research indicates that dabigatran reduces the incidence of stroke in patients with non-valvular atrial fibrillation. A retrospective cohort study showed that dabigatran was associated with a higher risk of major bleeding compared to warfarin but had a lower risk of intracranial hemorrhage .
  • Venous Thromboembolism: In pediatric populations, dabigatran etexilate is indicated for treating VTE after at least five days of parenteral anticoagulation. Studies have demonstrated its efficacy in preventing recurrent VTE in children aged 8-18 years .
  • Formulation Studies: Recent evaluations of different formulations of this compound have shown that optimized formulations can enhance drug solubility and bioavailability, which is crucial for effective treatment outcomes .

Case Studies

Several case studies provide insights into the practical applications and outcomes associated with dabigatran etexilate:

  • Case Study on Efficacy: A study comparing an optimized formulation of this compound with the original formulation demonstrated comparable dissolution profiles, indicating that the new formulation could maintain therapeutic levels effectively over time .
  • Safety Profile Analysis: A retrospective analysis involving Medicare beneficiaries highlighted that while dabigatran users experienced a higher overall bleeding risk compared to those on warfarin, it was particularly concerning for patients with chronic kidney disease or those aged 75 years or older .

Comparative Efficacy

A summary table comparing this compound with other anticoagulants like warfarin is provided below:

FeatureThis compoundWarfarin
MechanismDirect thrombin inhibitorVitamin K antagonist
Onset of ActionRapid (2-4 hours)Slow (days)
MonitoringNot requiredINR monitoring required
Major Bleeding RiskHigher riskLower risk
Gastrointestinal Bleeding RiskHigher riskLower risk
ContraindicationsMechanical prosthetic heart valvesMany drug interactions

Comparaison Avec Des Composés Similaires

Propriétés

IUPAC Name

ethyl 3-[[2-[[4-(N-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate;methanesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H41N7O5.CH4O3S/c1-4-6-7-10-21-46-34(44)39-32(35)24-12-15-26(16-13-24)37-23-30-38-27-22-25(14-17-28(27)40(30)3)33(43)41(20-18-31(42)45-5-2)29-11-8-9-19-36-29;1-5(2,3)4/h8-9,11-17,19,22,37H,4-7,10,18,20-21,23H2,1-3H3,(H2,35,39,44);1H3,(H,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XETBXHPXHHOLOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC(=O)NC(=N)C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4.CS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H45N7O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

723.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872728-81-9
Record name Dabigatran etexilate mesylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=872728-81-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dabigatran etexilate mesylate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0872728819
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 3-(2-(((4-(N-((hexyloxy)carbonyl)carbamimidoyl)phenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate methanesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DABIGATRAN ETEXILATE MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SC7NUW5IIT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

100 g (0.16 mol) of the compound (6B) are dissolved in 890 ml acetone with heating and combined with a solution of 15 g (0.16 mol) methanesulphonic acid in 200 ml acetone. The solution is filtered and after the addition of 77 ml acetone cooled to approx. 20° C. The precipitated product is isolated and washed with acetone.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
890 mL
Type
solvent
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dabigatran Etexilate Mesylate
Reactant of Route 2
Reactant of Route 2
Dabigatran Etexilate Mesylate
Reactant of Route 3
Reactant of Route 3
Dabigatran Etexilate Mesylate
Reactant of Route 4
Reactant of Route 4
Dabigatran Etexilate Mesylate
Reactant of Route 5
Reactant of Route 5
Dabigatran Etexilate Mesylate
Reactant of Route 6
Reactant of Route 6
Dabigatran Etexilate Mesylate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.